![molecular formula C7H5Cl2NO B051178 Formamide, N-(2,6-dichlorophenyl)- CAS No. 10113-35-6](/img/structure/B51178.png)
Formamide, N-(2,6-dichlorophenyl)-
Overview
Description
Formamide, N-(2,6-dichlorophenyl)-, also known as 2’,6’-Dichloroformanilide, is a chemical compound with the molecular formula C7H5Cl2NO . Its CAS number is 10113-35-6 . It has a molecular weight of 190.03 .
Molecular Structure Analysis
The InChI code for Formamide, N-(2,6-dichlorophenyl)- is 1S/C7H5Cl2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-4H,(H,10,11) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
Formamide, N-(2,6-dichlorophenyl)- has a molecular weight of 190.03 . The average mass is 190.027 Da and the monoisotopic mass is 188.974823 Da . The compound is stored at a temperature of 28 C .Scientific Research Applications
Complex Formation with Ni2+ and Cu2+ Ions
N-(2,6-dichlorophenyl)formamide can form complexes with Ni2+ and Cu2+ ions. These complexes have been studied for their structural and functional properties . The complexes conform to a distorted square planar geometry around the metal centers .
Potential Substrates for CYP3A4
The Ni2+ and Cu2+ complexes of N-(2,6-dichlorophenyl)formamide have been investigated as potential substrates for CYP3A4, an enzyme involved in drug metabolism . The simulations show appreciable binding of the complexes to CYP3A4 .
Inhibition of CYP3A4 Overexpression
The Ni2+ and Cu2+ complexes of N-(2,6-dichlorophenyl)formamide could potentially inhibit the overexpression of CYP3A4 in diseases like cancer . This could increase the shelf-lives of chemotherapeutic compounds for adsorption .
Application in Photochemistry
Dithiocarbamate, a compound related to N-(2,6-dichlorophenyl)formamide, has applications in photochemistry .
Use in Catalysis
Dithiocarbamate is also used in catalysis . This suggests that N-(2,6-dichlorophenyl)formamide could potentially be used in similar applications.
Agricultural Applications
Dithiocarbamate has been used in agriculture . This implies that N-(2,6-dichlorophenyl)formamide could have potential applications in this field as well.
Mechanism of Action
N-(2,6-dichlorophenyl)formamide, also known as Formamide, N-(2,6-dichlorophenyl)-, is a chemical compound with the molecular formula C7H5Cl2NO . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Pathways
A study has suggested that ni2+ and cu2+ complexes of n-(2,6-dichlorophenyl)formamide may have potential as cyp3a4 inhibitors . CYP3A4 is an important enzyme in the body, involved in oxidizing small organic molecules, such as steroids, fatty acids, and xenobiotics.
Action Environment
properties
IUPAC Name |
N-(2,6-dichlorophenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLEIHOFQKMCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343909 | |
Record name | Formamide, N-(2,6-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)formamide | |
CAS RN |
10113-35-6 | |
Record name | N-(2,6-Dichlorophenyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10113-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamide, N-(2,6-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formamide, N-(2,6-dichlorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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